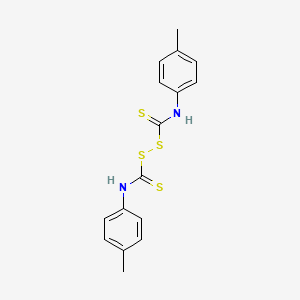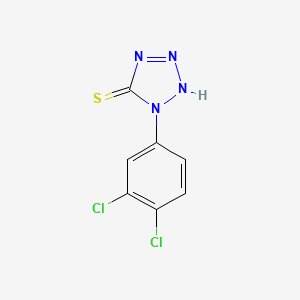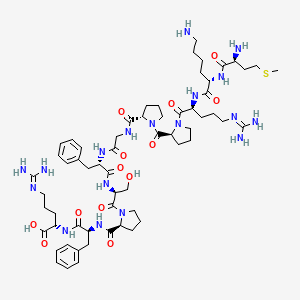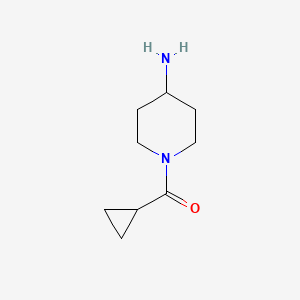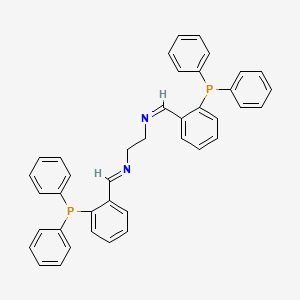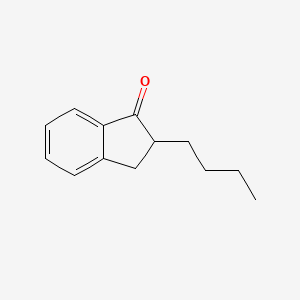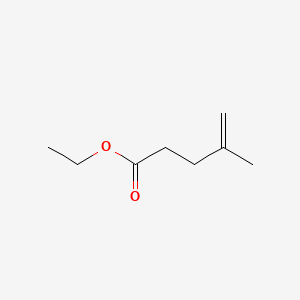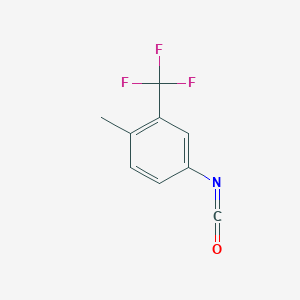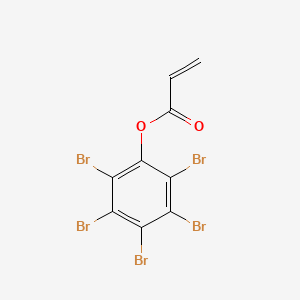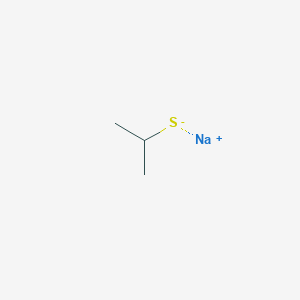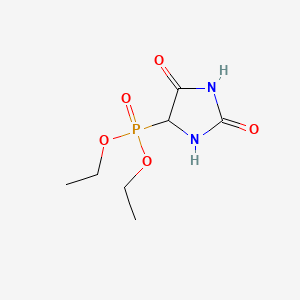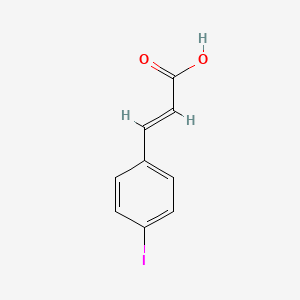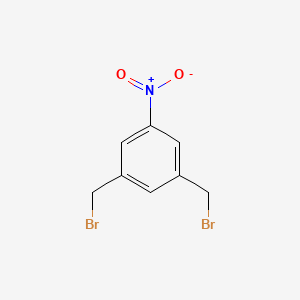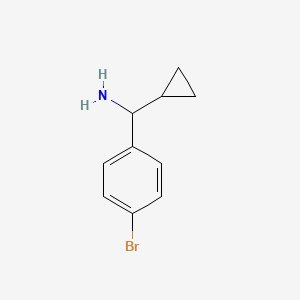
(4-Bromophenyl)(cyclopropyl)methanamine
Overview
Description
“(4-Bromophenyl)(cyclopropyl)methanamine” is a chemical compound with the CAS Number: 90868-92-1 . It has a molecular weight of 226.12 . The IUPAC name for this compound is (4-bromophenyl) (cyclopropyl)methanamine . It is typically stored at 4°C and protected from light . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “(4-Bromophenyl)(cyclopropyl)methanamine” is 1S/C10H12BrN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(4-Bromophenyl)(cyclopropyl)methanamine” is a liquid at room temperature . It has a molecular weight of 226.12 . The compound should be stored at 4°C and protected from light .Scientific Research Applications
Carbonic Anhydrase Isoenzyme Inhibition
Research by Boztaş et al. (2015) explores derivatives of bromophenol, including those incorporating cyclopropane moieties, for their ability to inhibit carbonic anhydrase isoenzymes. These enzymes play significant roles in various physiological processes, and the inhibition exhibited by these derivatives suggests potential applications in therapeutic treatments (Boztaş et al., 2015).
Antioxidant Properties
Çetinkaya et al. (2012) synthesized derivatives of bromophenol, including those with cyclopropane structures, and evaluated their antioxidant properties. The study found that these compounds possess effective antioxidant power, indicating their potential use in combating oxidative stress-related diseases (Çetinkaya et al., 2012).
Organic Synthesis Applications
Shirinian et al. (2012) studied the bromination of cyclopentenones, revealing methods useful for synthesizing bromo-substituted cyclopentenones and their analogs. These compounds, including those related to (4-bromophenyl)(cyclopropyl)methanamine, are important in organic synthesis and for preparing various useful substances (Shirinian et al., 2012).
Novel Therapeutic Compounds
Guo et al. (2018) synthesized a novel bromophenol derivative that showed significant anticancer activities on human lung cancer cell lines. The compound induced apoptosis and cell cycle arrest, suggesting the potential of bromophenol derivatives, including those related to (4-bromophenyl)(cyclopropyl)methanamine, in developing new anticancer drugs (Guo et al., 2018).
Antibacterial Applications
Xu et al. (2003) isolated bromophenols from marine algae, demonstrating their significant antibacterial activity. This highlights the potential of bromophenol derivatives, including those related to (4-bromophenyl)(cyclopropyl)methanamine, in antibacterial drug development (Xu et al., 2003).
Safety And Hazards
The compound is considered harmful and has the signal word “Warning” associated with it . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(4-bromophenyl)-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTNYXDVHSKCKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398167 | |
| Record name | (4-Bromophenyl)(cyclopropyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(cyclopropyl)methanamine | |
CAS RN |
90868-92-1 | |
| Record name | 4-Bromo-α-cyclopropylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90868-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)(cyclopropyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



